N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
Overview
Description
N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a synthetic organic compound that features a chlorophenyl group, a pyrrole ring, and a thiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone.
Introduction of the Pyrrole Ring: Via a cyclization reaction involving an appropriate precursor.
Attachment of the Chlorophenyl Group: Through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the thiazole ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Possible applications in materials science or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct biological activities or chemical reactivity compared to its analogs.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-11-4-3-5-12(8-11)18-14(20)9-13-10-17-15(21-13)19-6-1-2-7-19/h1-8,10H,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKPICUYHOWABF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(S2)CC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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